molecular formula C14H20N2O B4779141 N-(1-ethyl-4-piperidinyl)benzamide

N-(1-ethyl-4-piperidinyl)benzamide

Cat. No. B4779141
M. Wt: 232.32 g/mol
InChI Key: ADJDDCLUGPVSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-4-piperidinyl)benzamide, also known as NEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NEB is a synthetic compound that belongs to the class of benzamides and is used as a tool compound to study the physiological and biochemical effects of various proteins and receptors.

Mechanism of Action

N-(1-ethyl-4-piperidinyl)benzamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. By binding to the TRPV1 receptor, N-(1-ethyl-4-piperidinyl)benzamide blocks the influx of calcium ions into the cell, which results in the inhibition of pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(1-ethyl-4-piperidinyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of pain sensation and inflammation, the modulation of cardiovascular function, and the regulation of insulin secretion and thermoregulation. N-(1-ethyl-4-piperidinyl)benzamide has also been shown to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-4-piperidinyl)benzamide has several advantages for use in lab experiments, including its potency and selectivity as a TRPV1 antagonist, its relatively simple synthesis method, and its ability to modulate a range of physiological and biochemical processes. However, N-(1-ethyl-4-piperidinyl)benzamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for N-(1-ethyl-4-piperidinyl)benzamide research, including the development of more potent and selective TRPV1 antagonists, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its effects on other physiological and biochemical processes. Additionally, further research is needed to fully understand the mechanism of action of N-(1-ethyl-4-piperidinyl)benzamide and its potential limitations and toxicity. Overall, N-(1-ethyl-4-piperidinyl)benzamide has significant potential as a tool compound for scientific research and may have important applications in various fields.

Scientific Research Applications

N-(1-ethyl-4-piperidinyl)benzamide has been used extensively in scientific research to study the physiological and biochemical effects of various proteins and receptors. It has been shown to be a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a crucial role in pain sensation and inflammation. N-(1-ethyl-4-piperidinyl)benzamide has also been used as a tool compound to study the effects of TRPV1 on cardiovascular function, insulin secretion, and thermoregulation.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-16-10-8-13(9-11-16)15-14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJDDCLUGPVSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylpiperidin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.